6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is substituted with a bromine atom at the 6th position and a methyl group at the 2nd position. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 2-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over the reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Specific reagents and conditions vary, but may include oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-amine derivatives .
Scientific Research Applications
6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and metastasis .
Comparison with Similar Compounds
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine
- 2-Methyl-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Uniqueness: 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs sets it apart from other similar compounds, making it a valuable tool in cancer research .
Properties
IUPAC Name |
6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-6-2-3-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHAAPXJKHPPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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